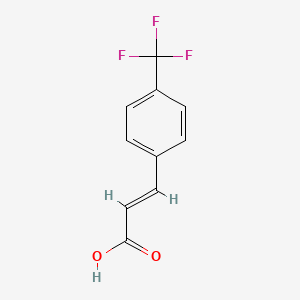

4-(Trifluoromethyl)cinnamic acid

Descripción

Significance of Fluorinated Organic Compounds in Scientific Disciplines

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govmdpi.com Fluorinated compounds are pivotal in numerous scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. nih.govbeilstein-journals.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. The presence of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. mdpi.commdpi.com

The trifluoromethyl (-CF3) group is a particularly influential substituent in the design of new molecules. mdpi.comnih.gov Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable functional group in medicinal chemistry and materials science. nih.govmdpi.com The -CF3 group can significantly enhance the efficacy of drug candidates by improving their ability to permeate cell membranes and resist metabolic degradation. mdpi.com In materials science, the incorporation of -CF3 groups can lead to polymers and other materials with enhanced thermal stability, chemical resistance, and specific optical properties. chemimpex.com

Table 1: Comparison of Physicochemical Properties of Methyl and Trifluoromethyl Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |

|---|---|---|

| Van der Waals Radius | 2.00 Å | 2.70 Å |

| Electronegativity (Pauling Scale) | 2.55 (Carbon) | 3.44 (Average) |

| Lipophilicity (Hansch parameter, π) | +0.56 | +0.88 mdpi.com |

| Metabolic Stability | Prone to oxidation | Highly resistant to oxidation mdpi.com |

This table provides a comparative overview of the key physicochemical properties of the methyl and trifluoromethyl groups, highlighting the distinct characteristics that the -CF3 group imparts to a molecule.

Historical Context and Evolution of Research on Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have a long history in chemistry, being naturally occurring compounds found in various plants. jocpr.comnih.gov They have been the subject of extensive research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. jocpr.comnih.gov The basic cinnamic acid structure, with its phenyl ring, acrylic acid side chain, and carboxylic acid group, provides a versatile scaffold for chemical modification. nih.govnih.gov

The specific focus on 4-(Trifluoromethyl)cinnamic acid as a distinct research subject is a more recent development, driven by the growing appreciation for the unique properties conferred by the trifluoromethyl group. chemimpex.com Researchers began to systematically investigate how the introduction of the -CF3 group at the para-position of the cinnamic acid phenyl ring would influence its chemical and physical behavior. This has led to its exploration as a key building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Scope and Objectives of Current Research on this compound

Current research on this compound is multifaceted, with several key avenues of investigation.

The primary areas of research on this compound include its use as an intermediate in organic synthesis, its application in the development of new pharmaceuticals and agrochemicals, and its role in materials science, particularly in the creation of specialty polymers and in the field of crystal engineering. chemimpex.com

Organic Synthesis: It serves as a versatile building block for constructing more complex molecules. chemimpex.com Its reactivity and the influence of the -CF3 group on reaction pathways are of fundamental interest to organic chemists. chemimpex.com

Pharmaceutical and Agrochemical Development: The compound is utilized in the synthesis of potential new drugs and crop protection agents. chemimpex.com The trifluoromethyl group can enhance the biological activity and stability of these products. chemimpex.com

Materials Science: Research is exploring the incorporation of this compound into polymers to enhance their properties. chemimpex.com Furthermore, its ability to undergo photodimerization in the solid state is a significant area of study in crystal engineering, with potential applications in photolithography and the development of photoresponsive materials. mongoliajol.info The study of its crystal structure and temperature-induced phase transitions provides valuable insights into its solid-state behavior. rsc.org

Table 2: Key Research Findings on this compound

| Research Area | Key Finding | Reference |

|---|---|---|

| Crystal Engineering | Undergoes a reversible temperature-induced phase transition. | rsc.org |

| Photochemistry | Can undergo [2+2] photodimerization in the solid state. | mongoliajol.info |

| Organic Synthesis | A versatile intermediate for synthesizing complex molecules. | chemimpex.comtargetmol.com |

This interactive table summarizes significant research findings related to this compound, allowing for a quick overview of its diverse applications and properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRMAUMHJREENI-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224492 | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-92-5, 2062-26-2 | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIFLUOROMETHYL)CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH27VC974F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 4 Trifluoromethyl Cinnamic Acid and Its Derivatives

Conventional Synthetic Routes to 4-(Trifluoromethyl)cinnamic Acid

Conventional methods for synthesizing cinnamic acid derivatives, which can be adapted for the preparation of this compound, primarily involve condensation reactions.

Aldol (B89426) Condensation Reactions in the Preparation of Cinnamic Acid Derivatives

The Perkin reaction, a type of aldol condensation, is a classic method for the synthesis of cinnamic acids. youtube.comuns.ac.id This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base, such as the sodium or potassium salt of the corresponding carboxylic acid. youtube.comnih.gov For the synthesis of this compound, 4-(trifluoromethyl)benzaldehyde (B58038) would be reacted with acetic anhydride in the presence of a base like sodium acetate (B1210297). youtube.comuns.ac.id The reaction proceeds through the formation of an enolate from the anhydride, which then attacks the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated acid. youtube.com

Another approach involves a one-step aldol reaction between m-trifluoromethylbenzaldehyde and acetaldehyde (B116499) in the presence of a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine to produce m-trifluoromethyl cinnamic acid. google.com

A plausible mechanism for the aldol condensation of amides to synthesize cinnamides, which are derivatives of cinnamic acid, involves the activation of the amide, followed by enolization. This intermediate then couples with a protonated benzaldehyde (B42025) and undergoes dehydration to form the final product. mdpi.com

The efficiency of cinnamic acid synthesis via condensation reactions can be significantly influenced by the choice of catalyst and reaction conditions. For instance, in the Perkin reaction, using potassium acetate as the base catalyst for the reaction between acetic anhydride and benzaldehyde at 180°C for 8 hours can result in a 70-72% yield of cinnamic acid. nih.gov Using sodium acetate under the same conditions generally leads to lower yields. nih.gov

Researchers have also explored alternative reagents to drive the condensation. Boron tribromide has been used as a reagent in the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids. nih.gov This method, conducted in the presence of 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine (B92270) as bases, and N-methyl-2-pyrrolidinone (NMP) as a solvent at reflux, offers a direct route that avoids the need for pre-formed anhydrides. nih.gov The reaction is believed to proceed through a triacylborate intermediate. nih.gov

The use of sonochemistry, or ultrasound irradiation, has been investigated as a method to accelerate the Perkin reaction. uns.ac.id Synthesizing cinnamic acid by reacting benzaldehyde with acetic anhydride and sodium acetate under sonication for 60 minutes at 70°C has been reported. uns.ac.id However, this method can sometimes result in lower yields compared to traditional heating. uns.ac.id

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis (MAS) has emerged as a rapid and efficient method for organic reactions, including the synthesis of cinnamic acid derivatives. nih.govnih.gov This technique utilizes microwave irradiation to heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govrsc.org For instance, trans-cinnamic acid has been synthesized under microwave irradiation for applications in metal removal. nih.gov

In a study on the synthesis of chalcone (B49325) derivatives, a related class of compounds, microwave irradiation at a constant power of 400 W for 15 minutes was employed. rsc.org This highlights the potential for rapid synthesis under microwave conditions. The application of microwave-assisted synthesis has also been demonstrated in the preparation of copper tungstate (B81510) nanopowder, showcasing its versatility in materials synthesis. researchgate.net

Trifluoromethylation Strategies for Cinnamic Acid Scaffolds

The introduction of a trifluoromethyl (CF3) group onto a molecule can significantly alter its physical, chemical, and biological properties. For cinnamic acid, direct trifluoromethylation of the cinnamic acid scaffold or its precursors is a key strategy.

Decarboxylative Trifluoromethylation of Cinnamic Acids

Decarboxylative trifluoromethylation is a powerful method for the synthesis of β-(trifluoromethyl)styrenes from readily available cinnamic acid derivatives. researchgate.netresearchgate.net This reaction involves the removal of the carboxylic acid group and its replacement with a trifluoromethyl group. The process is often mediated by a radical mechanism. acs.org

A visible-light-induced decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids has been developed using the Togni reagent as the CF3 source. rsc.org This method offers moderate to high yields and demonstrates excellent functional group tolerance at ambient temperature, proceeding through a suggested radical-type mechanism. rsc.org Furthermore, an efficient conversion of carboxylic acids to trifluoromethyl groups can be achieved through the combination of photoredox and copper catalysis. nih.gov

Several reagents are commonly employed for trifluoromethylation reactions.

The Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) is a stable, inexpensive, and easy-to-handle solid that serves as a source of trifluoromethyl radicals in the presence of an oxidant. nih.govwikipedia.orgrsc.org It has been successfully used in the copper-catalyzed decarboxylative trifluoromethylation of various α,β-unsaturated carboxylic acids. acs.org An electrochemical approach for the decarboxylative trifluoromethylation of cinnamic acid derivatives using the Langlois reagent has also been explored to reduce the amount of reagent needed. researchgate.netresearchgate.net Iron-mediated trifluoromethylation of α,β-unsaturated carboxylic acids with CF3SO2Na and an oxidant has also been reported, showing good yields for both electron-rich and electron-poor arenes. nih.gov

| Catalyst/Mediator | Oxidant | Substrate Scope | Reference |

| Copper | Not specified | Various α,β-unsaturated carboxylic acids | acs.org |

| Iron(III) chloride | Potassium persulfate | 10 cinnamic acids (electron-rich and electron-poor) | nih.gov |

| Electrochemical | None (I2O5 as additive) | Cinnamic acid derivatives | researchgate.netresearchgate.net |

Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine compound used for electrophilic trifluoromethylation. wikipedia.orgenamine.netcfplus.cz It is effective for the trifluoromethylation of a variety of substrates, including alkenes, under copper catalysis. wikipedia.orgenamine.net Decarboxylative trifluoromethylation of cinnamic acid derivatives using Togni reagent II has been reported under transition-metal-free conditions, proceeding through a proposed radical mechanism. researchgate.net It has also been used in the visible-light-induced decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids. rsc.org Togni Reagent II can also be used to trifluoromethylate enamines, which can then be converted to trifluoromethylated 2H-azirines. beilstein-journals.org

| Reaction Condition | Substrate | Outcome | Reference |

| Transition-metal-free | Cinnamic acid derivatives | β-(Trifluoromethyl)styrenes | researchgate.net |

| Visible-light-induced | α,β-Unsaturated carboxylic acids | Trifluoromethylated alkenes | rsc.org |

| Copper catalysis | Alkenes | Trifluoromethylated alkenes | wikipedia.orgenamine.net |

| Copper(I) iodide | Enamines | β-Trifluoromethylated enamines | beilstein-journals.org |

Metal-Catalyzed (e.g., Copper-Catalyzed) and Metal-Free Protocols

The formation of the C-CF3 bond on the aromatic ring of cinnamic acid can be achieved through several catalytic methods.

Metal-Catalyzed Protocols: Copper-catalyzed reactions are prominent in trifluoromethylation chemistry. nih.gov These methods can involve the cross-coupling of a trifluoromethyl source with an aryl precursor. While direct trifluoromethylation of cinnamic acid itself is challenging, a common strategy is to synthesize a trifluoromethylated benzene (B151609) derivative first, which is then converted to this compound. For instance, copper-catalyzed trifluoromethylation of aryl boronic acids using an electrophilic CF3+ reagent has been developed. rsc.org

A notable copper-catalyzed method is the decarboxylative trifluoromethylation of cinnamic acids, which, although it replaces the carboxylic acid group, demonstrates the utility of copper in C-CF3 bond formation on the cinnamic scaffold. researchgate.netbeilstein-journals.org Another approach involves the copper-catalyzed nucleophilic trifluoromethylation of allylic halides, where various cinnamyl halides can be converted to their trifluoromethylated analogs. nih.gov

Metal-Free Protocols: To avoid potential metal contamination, metal-free synthetic routes have been developed. Photoredox catalysis, utilizing visible light to initiate radical reactions under mild conditions, has emerged as a powerful tool. acs.org For example, an organic dye can be used as a photocatalyst to generate a trifluoromethyl radical from a suitable precursor, which then reacts with a cinnamic acid derivative. acs.orgresearchgate.net

Electrophilic and Nucleophilic Trifluoromethylation Techniques

The introduction of the trifluoromethyl group can be categorized based on the nature of the trifluoromethylating agent.

Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating reagents, often called "CF3+" sources, are used to introduce the trifluoromethyl group to electron-rich substrates. Prominent examples include hypervalent iodine compounds like Togni's reagents and sulfoximine-based reagents. rsc.org These reagents can trifluoromethylate aryl precursors that can then be elaborated into this compound.

Nucleophilic Trifluoromethylation: Nucleophilic trifluoromethylation employs "CF3-" sources. The most well-known reagent in this class is the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3). beilstein-journals.org A typical synthetic sequence involves the reaction of a nucleophilic CF3 source with an appropriate electrophile, such as an ester, to form a trifluoromethyl ketone. nih.gov For the synthesis of this compound, a common route is the reaction of m-trifluoromethylbenzaldehyde with acetaldehyde in an aldol condensation. google.com

Derivatization of this compound

The carboxylic acid group of this compound is a versatile functional handle for creating a diverse range of derivatives. chemimpex.com

Synthesis of Esters and Amides of this compound

Esterification: Esters of this compound are commonly synthesized via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. tjpr.org This method is widely used for preparing various cinnamic acid esters. sapub.org

Amidation: Amides are readily prepared by coupling this compound with primary or secondary amines. The reaction is typically facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) to activate the carboxylic acid. jst.go.jp This method has been used to synthesize a variety of cinnamic acid amides with potential biological activities. jst.go.jpnih.gov A recent method also describes the synthesis of N-trifluoromethyl amides from carboxylic acids. nih.gov

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product | Reference |

| This compound | Various Amines | HATU, DIEA | Bioactive Amides | |

| Cinnamic acid derivatives | Biogenic amines | EDC, HOBt | Cinnamic acid amides | jst.go.jp |

| Cinnamic acid derivatives | Alcohols | Triphenylphosphine, DIAD | Cinnamic acid esters | jst.go.jp |

| trans-Cinnamic acid | Various Alcohols | Sulfuric Acid | Cinnamic acid esters | sapub.org |

Heterocyclic Compound Synthesis Incorporating this compound Moieties

The presence of both a double bond and a carboxylic acid group allows this compound to be a valuable precursor for synthesizing various heterocyclic compounds. targetmol.com The trifluoromethyl group often enhances the biological potential of these heterocycles. researchgate.net For instance, cinnamic acids can be used in Perkin/Michael addition domino reactions to create dibenzo[c,h]chromene derivatives. chimexpert.com Chalcones, which can be derived from cinnamic acids, are key intermediates in the synthesis of pyrazoles and other heterocyclic systems.

Purification and Isolation Techniques for Research Applications

Ensuring the high purity of this compound and its derivatives is essential for their use in research.

Crystallization: Recrystallization is a fundamental technique for purifying solid compounds. The process involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. researchgate.net The choice of solvent is critical for effective purification. The crystal structure of trans-4-(trifluoromethyl)cinnamic acid has been characterized, and it is known to undergo a reversible temperature-induced phase transition. rsc.org

Chromatography: Column chromatography is extensively used to purify reaction products. sapub.org It separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (eluent) is passed through the column. For more precise separations, preparative High-Performance Liquid Chromatography (HPLC) is employed.

Extraction: Liquid-liquid extraction is a standard work-up procedure. For acidic compounds like this compound, the solubility can be manipulated by adjusting the pH. The acid can be extracted from an organic solvent into an aqueous basic solution. After washing the basic aqueous layer with an organic solvent to remove impurities, the aqueous layer is acidified to precipitate the purified carboxylic acid, which is then collected by filtration. youtube.com

| Technique | Principle | Common Application |

| Recrystallization | Difference in solubility at varying temperatures | Final purification of solid products |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of reaction mixtures |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between phases | High-purity isolation and analysis |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Reaction work-up and initial purification |

Advanced Spectroscopic and Computational Investigations of 4 Trifluoromethyl Cinnamic Acid

Vibrational Spectroscopy Analysis (FTIR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. epequip.comnih.gov For 4-(trifluoromethyl)cinnamic acid, both experimental and theoretical vibrational analyses have been performed to assign the characteristic vibrational modes. nih.gov

The FTIR and FT-Raman spectra of trans-4-(trifluoromethyl)cinnamic acid (4-TFCA) have been recorded in the regions of 4000–400 cm⁻¹ and 4000–50 cm⁻¹, respectively. The analysis of these spectra allows for the identification of key functional groups. For instance, the C=O stretching vibration is a prominent feature, typically observed in the range of 1780-1700 cm⁻¹. In the experimental spectra of 4-TFCA, this vibration is found at 1712 cm⁻¹ in the FTIR spectrum and 1721 cm⁻¹ in the FT-Raman spectrum. The stretching vibrations of the CF₃ group are generally located between 1100 and 1200 cm⁻¹.

The carbon-carbon double bond (C=C) stretching of the ethene group in cinnamic acid derivatives gives rise to a band around 1637 cm⁻¹. nih.gov Furthermore, the C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. Experimental IR spectra show these vibrations at 3066, 3054, 3011, 2957, 2901, and 2899 cm⁻¹, while the FT-Raman spectra display them at 3072, 3058, 3017, 2998, 2906, and 2893 cm⁻¹.

Correlation of Experimental and Computational Vibrational Frequencies

To gain a deeper understanding of the vibrational modes, experimental data is often correlated with computational results, typically obtained through Density Functional Theory (DFT) calculations. researchgate.netscielo.org.mx For 4-TFCA, the experimental vibrational frequencies have shown good agreement with the wavenumbers calculated using DFT methods, which aids in the precise assignment of the spectral bands.

For example, the scaled computational frequency for the C=O stretching in 4-TFCA is found to be 1743 cm⁻¹, which corresponds well with the experimental values. Similarly, the computed frequencies for the C-H stretching vibrations at 3079, 3078, 3061, 3055, 3032, and 3025 cm⁻¹ align with the experimental observations. The assignments are further validated by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each coordinate to a particular vibrational mode. nih.gov

| Vibrational Mode | Experimental FTIR | Experimental FT-Raman | Calculated (DFT) |

|---|---|---|---|

| C=O Stretch | 1712 | 1721 | 1743 |

| C-H Stretch | 3066 | 3072 | 3079 |

| 3054 | 3058 | 3078 | |

| 3011 | 3017 | 3061 | |

| 2957 | 2998 | 3055 | |

| 2901 | 2906 | 3032 | |

| 2899 | 2893 | 3025 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule and is particularly useful for monitoring photochemical reactions.

Monitoring Photodimerization Processes via Absorbance Changes

The photodimerization of cinnamic acid and its derivatives, a [2+2] cycloaddition reaction, can be effectively monitored using UV-Vis spectroscopy. mongoliajol.info Upon irradiation with UV light, the C=C double bond of the cinnamic acid moiety is consumed, leading to the formation of a cyclobutane (B1203170) ring. nih.govbilkent.edu.tr This process results in a decrease in the absorbance of the characteristic π →π* transition of the conjugated system, allowing for the kinetics of the reaction to be followed. nih.gov The regioselectivity of the photodimerization of cinnamic acids can be controlled by using templates such as cucurbiturils, and this process can be monitored in aqueous solutions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. researchgate.net Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound have been reported and analyzed to confirm its structure. chemicalbook.comrsc.orgresearchgate.net

In the ¹³C NMR spectrum of this compound recorded in DMSO-d6, characteristic chemical shifts are observed. rsc.org The carboxyl carbon appears at approximately 167.88 ppm. The carbon of the trifluoromethyl group shows a quartet due to coupling with the fluorine atoms, with a chemical shift around 130.54 ppm (q, J = 31.78 Hz). rsc.org Other aromatic and vinylic carbons also show distinct signals that are consistent with the proposed structure. rsc.org

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 167.88 |

| CH=CH | 142.59, 122.81 |

| C-CF₃ | 130.54 (q, J = 31.78 Hz) |

| Aromatic C-H | 130.64, 126.19 (q, J = 3.8 Hz) |

| Aromatic C-ipso | 138.88 |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a standard tool for investigating the electronic structure, geometry, and spectroscopic properties of molecules. nih.govarxiv.org For this compound, DFT calculations have been employed to complement and interpret experimental findings.

These calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and predict vibrational frequencies, NMR chemical shifts, and electronic transitions. scielo.org.mx The theoretical results for 4-TFCA have shown a strong correlation with experimental data, providing a solid foundation for the analysis of its molecular properties. For instance, DFT calculations have been used to study the molecular structure and perform frontier molecular orbital analysis. Furthermore, thermodynamic parameters and charge responses have also been investigated using these computational methods.

Geometrical Parameter Optimization

Computational studies employing Density Functional Theory (DFT) have been instrumental in elucidating the three-dimensional structure of this compound (4-TFCA). By using the B3LYP functional with a 6-311++G(d,p) basis set, researchers have optimized the molecular geometry of trans-4-(Trifluoromethyl)cinnamic acid in the gaseous phase. This optimization provides a detailed theoretical model of bond lengths, bond angles, and dihedral angles.

The calculated parameters show a good correlation with experimental data obtained from X-ray diffraction (XRD), although minor discrepancies exist. These differences are expected, as the theoretical calculations pertain to an isolated molecule in the gas phase, while experimental results are from the solid state where intermolecular forces are at play.

A key feature of the optimized structure is the planarity between the benzene (B151609) ring and the carboxylic acid group, as indicated by the calculated dihedral angles. The presence of the -C=C- double bond between the aromatic system and the carboxyl group influences the π-electron distribution across the molecule. Analysis of the C-C bond lengths within the aromatic ring suggests a degree of electron delocalization between the benzene ring and the rest of the molecule. For instance, the calculated C11-F12 bond length is 1.357 Å, which closely matches the experimental XRD value of 1.352 Å.

| Parameter | DFT/B3LYP/6-311++G(d,p) (Å/°) | Experimental (XRD) (Å/°) |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-H7 | 1.083 | 0.982 |

| C3-H8 | 1.082 | 0.978 |

| C11-F12 | 1.357 | 1.352 |

| Bond Angles (°) | ||

| C2-C1-C6 | 118.1 | 119.3 |

| C4-C3-H8 | 120.1 | 121.9 |

| O20-C19-O21 | 119.6 | 119.2 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO acts as an electron donor, representing the nucleophilic or basic nature of the molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic or acidic character. youtube.comrsisinternational.org

For trans-4-(Trifluoromethyl)cinnamic acid, FMO analysis has been performed using DFT calculations. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsisinternational.org

| Parameter | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -7.05 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -2.35 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.70 |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions that contribute to molecular stability. researchgate.net This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. researchgate.net

In trans-4-(Trifluoromethyl)cinnamic acid, significant stabilization arises from hyperconjugative interactions, particularly π → π* transitions. These interactions involve the delocalization of π-electrons from the aromatic ring and the C=C double bond to the antibonding π* orbitals. The NBO analysis reveals strong intramolecular charge transfer, which enhances the stability of the molecule. The most significant interactions are typically observed between the π orbitals of the phenyl ring and the acrylic acid moiety, indicating a highly conjugated system.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C6) | π(C2-C3) | 21.31 |

| π(C1-C6) | π(C4-C5) | 19.89 |

| π(C2-C3) | π(C1-C6) | 18.98 |

| π(C4-C5) | π(C1-C6) | 22.01 |

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. rsc.org By calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states, TD-DFT provides insights into a molecule's photophysical properties.

For trans-4-(Trifluoromethyl)cinnamic acid, TD-DFT calculations have been performed to simulate its UV-Visible absorption spectrum. The calculations predict the main absorption bands and identify the nature of the corresponding electronic transitions. The primary absorption is typically attributed to a π → π* transition, consistent with the conjugated system of the molecule. This transition involves the excitation of an electron from the HOMO to the LUMO. The calculated absorption maximum shows good agreement with experimental data, validating the computational approach.

| Excited State | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 281.54 | 4.40 | 0.844 | HOMO → LUMO (π → π*) |

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. carleton.edu The diffraction pattern produced when X-rays interact with a crystalline substance provides detailed information about the unit cell dimensions, bond lengths, and bond angles. carleton.eduspringernature.com

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise determination of a molecule's crystal structure. carleton.edubruker.com This technique allows for the unambiguous determination of the unit cell parameters, space group, and atomic positions within the crystal lattice. carleton.eduspringernature.com While detailed published reports on the single-crystal structure of this compound are not widely available in the primary search results, computational studies frequently reference experimental XRD data for comparison with their calculated geometric parameters. This indicates that the crystal structure has been solved and is available in crystallographic databases. The experimental data used for comparison in the DFT study by Jeyavijayan et al. serves as a benchmark for the accuracy of the computational model.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a versatile technique used to characterize the crystalline phase of a bulk sample. springernature.com It provides a distinct "fingerprint" of a crystalline solid, which is useful for phase identification, purity assessment, and analysis of polymorphic forms. springernature.comresearchgate.net While specific PXRD patterns for this compound were not found in the provided search results, related studies on similar compounds, such as N-[4-(trifluoromethyl)phenyl]cinnamamide, have utilized PXRD for crystallographic characterization. researchgate.net In that study, the compound was found to crystallize in a monoclinic system with a P2₁/c space group. researchgate.net Such analyses are crucial in materials science and pharmaceutical development to ensure the correct crystalline form of a compound is being used.

Crystallographic Investigation into Phase Transitions

The structural behavior of trans-4-(trifluoromethyl)cinnamic acid under varying temperatures has been a subject of detailed crystallographic studies. rsc.orgbris.ac.ukrsc.org Differential scanning calorimetry (DSC) has revealed that the compound undergoes a single, fully reversible, temperature-induced phase transition. rsc.orgrsc.org This transition occurs at approximately 132 K during cooling and 131 K upon heating, indicating a slight hysteresis. rsc.org

To elucidate the nature of this phase transition, single-crystal X-ray diffraction determinations were performed at multiple temperatures: 200 K, 145 K (both above the transition temperature), and 120 K (below the transition temperature). rsc.orgrsc.org At 200 K and 145 K, the crystal structure was determined to be in the triclinic space group P-1, with two molecules in the asymmetric unit (Z' = 2). rsc.orgbris.ac.ukrsc.org

Upon cooling to 120 K, a significant structural change is observed. The crystal undergoes a phase transition where the volume of the unit cell quadruples. rsc.orgrsc.org This is accompanied by an increase in the number of molecules in the asymmetric unit to eight (Z' = 8). rsc.orgrsc.org Such a change from a linear chain to a more complex zigzag configuration is characteristic of a second-order phase transition. aps.org Despite the significant disruption to the crystal lattice during this transition, it proceeds in a single-crystal-to-single-crystal fashion without compromising the integrity of the crystal, provided the temperature cycling is kept within a certain range. rsc.org

Table 1: Crystallographic Data for trans-4-(trifluoromethyl)cinnamic acid at Different Temperatures*

| Temperature (K) | Space Group | Z' (Molecules in Asymmetric Unit) | Key Observation |

| 200 | P-1 | 2 | High-temperature phase |

| 145 | P-1 | 2 | Pre-transition phase |

| 120 | P-1 | 8 | Low-temperature phase, unit cell volume quadruples |

Data sourced from studies on the temperature-induced phase transition of the compound. rsc.orgrsc.org

Analysis of Hydrogen Bonding and Intermolecular Interactions

The stability of the crystalline structure of this compound, both in its high and low-temperature phases, is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. rsc.orgrsc.org The principal structural motif in cinnamic acids is the formation of strong O–H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules, creating centrosymmetric dimers. core.ac.uknih.gov

Beyond this primary interaction, the crystal packing is further stabilized by weaker C–H⋯O intermolecular hydrogen bonds. rsc.orgcore.ac.uknih.gov In many cinnamic acid derivatives, the carbon atom participating in this bond is typically part of the aromatic ring. core.ac.uknih.gov These interactions interconnect the primary dimers, building up the larger crystal lattice. nih.gov The crystal structures of trans-4-(trifluoromethyl)cinnamic acid at 200 K, 145 K, and 120 K are all stabilized by both O–H⋯O hydrogen bonding and these C–H⋯O interactions. rsc.org

Thermogravimetric Analysis (TGA) in Photoreaction Kinetics

Thermogravimetric analysis (TGA) has been effectively employed as a method to monitor the progress of solid-state photoreactions, such as the [2+2] photodimerization of cinnamic acid derivatives. researchgate.netmongoliajol.info While spectroscopic methods are more common for studying photochemical reaction kinetics, thermal methods like TGA offer a viable alternative, particularly for reactions that are not thermally reversible. researchgate.netresearchgate.net The technique relies on the difference in thermal decomposition profiles between the reactant and the product. researchgate.net

In the context of the solid-state photodimerization of trans-4-(trifluoromethyl)cinnamic acid, TGA can be used to determine the extent of conversion to its photodimer, α-truxillic acid. mongoliajol.inforesearchgate.net The progress of the reaction can be quantified by analyzing the mass loss at different stages of the thermal decomposition process. mdpi.com

Determination of Conversion Progress via Thermal Decomposition Characteristics

The application of TGA to determine the conversion percentage of a photoreaction involves irradiating the solid sample for specific time intervals and then subjecting the partially reacted mixture to thermal decomposition. researchgate.net The TGA curve of the unreacted monomer, trans-4-(trifluoromethyl)cinnamic acid, will show a specific decomposition pattern and temperature range. Its photodimer will exhibit a different thermal stability and decomposition profile.

As the photoreaction progresses, the TGA curve of the mixture will represent a composite of the reactant and product. By analyzing the mass loss in specific temperature regions corresponding to the decomposition of the remaining monomer, the degree of conversion can be calculated. researchgate.net Studies on similar cinnamic acid systems have demonstrated a strong linear correlation between the conversion values determined by TGA and those obtained through traditional ¹H NMR spectroscopy. researchgate.net This validates TGA as a reliable tool for quantifying the kinetics of solid-state photoreactions. The kinetic parameters of the reaction can then be determined by applying models like the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model to the conversion data obtained from TGA. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Trifluoromethyl Cinnamic Acid

Solid-State [2+2] Photodimerization Reactions

The solid-state [2+2] photodimerization of cinnamic acid and its derivatives is a classic example of a topochemical reaction, where the reactivity of the molecules is dictated by the crystal structure. esrf.frnih.gov The trifluoromethyl group in 4-(Trifluoromethyl)cinnamic acid has been shown to be effective in steering a parallel, offset stacked orientation suitable for [2+2] cycloaddition. nih.govnih.gov

Topochemical Reaction Mechanisms

Topochemical reactions are governed by the principle that reactions in the crystalline state proceed with a minimum of atomic and molecular movement. For a [2+2] photodimerization to occur, the reactant molecules must be packed in a way that the intermolecular double bond distances are less than approximately 4.2 Å. The crystal structure of the monomer predetermines the stereochemistry of the resulting dimer. iupac.org

In the case of cinnamic acids, two main types of photoactive crystal packing are observed: α-type, with head-to-tail arrangement leading to centrosymmetric products, and β-type, with a parallel arrangement forming mirror-symmetric products. There are also γ-type crystals where the intermolecular distance is too large for photodimerization to occur. researchgate.net The photodimerization of this compound in the solid state yields a β-truxinic acid derivative, indicating a β-type packing arrangement.

The reaction is initiated by UV irradiation, which excites the C=C double bonds of the cinnamic acid molecules. This excitation leads to the formation of a cyclobutane (B1203170) ring, joining two monomer units. The reaction can be monitored using various spectroscopic techniques, including solid-state NMR and time-resolved X-ray diffraction. esrf.frresearchgate.net

Influence of Crystal Packing on Photoreactivity (β-type vs. γ-type Crystals)

The photoreactivity of this compound is critically dependent on its crystal packing. The existence of different polymorphs, or crystal forms, with distinct molecular arrangements can lead to vastly different photochemical behaviors.

β-type Crystals: These crystals are photoactive. The molecules are arranged in a parallel fashion, with the distance between the reactive double bonds being suitable for [2+2] cycloaddition. This head-to-head arrangement leads to the formation of β-truxinic acid derivatives upon irradiation. Studies on other cinnamic acid derivatives have shown that β-polymorphs can be metastable and may transform into more stable, less reactive forms at elevated temperatures. rsc.org

γ-type Crystals: In this packing arrangement, the molecules are too far apart for the [2+2] photodimerization to occur. researchgate.net Consequently, γ-type crystals of cinnamic acid derivatives are generally considered to be light-stable.

The specific polymorph of this compound that has been studied exhibits photoreactivity consistent with a β-type packing. This is supported by the formation of 4,4′-Ditrifluoromethyl-β-truxinic acid upon UV irradiation in a KBr pellet, with nearly 100% conversion.

Heterogeneous Dimerization Reactions

Solid-state reactions often proceed heterogeneously, with the reaction initiating at specific sites within the crystal, such as defects or surfaces, and then propagating through the crystal lattice. researchgate.net The formation of product nuclei can create strain in the crystal, which can influence the subsequent reaction kinetics. esrf.fr

For cinnamic acid derivatives, the dimerization can occur preferentially close to existing dimers, leading to a growth of product domains within the reactant crystal. esrf.fr This heterogeneous nature of the reaction is a key aspect considered in kinetic models like the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model. The photodimerization of this compound in a KBr matrix has been shown to proceed to completion, suggesting an efficient propagation of the reaction throughout the crystallites. rsc.orgrsc.org

Kinetic Studies of Photodimerization

Kinetic studies of the photodimerization of cinnamic acid derivatives provide valuable information about the reaction mechanism and the factors that control the reaction rate. These studies often involve monitoring the disappearance of the reactant or the appearance of the product over time using spectroscopic methods. researchgate.netacs.org

The photodimerization of this compound has been investigated using thermal analysis methods to study the reaction kinetics. researchgate.net The reaction rate can be influenced by factors such as the intensity of the UV light. researchgate.net

The Johnson-Mehl-Avrami-Kolmogorov (JMAK) model is frequently used to describe the kinetics of solid-state reactions, including the photodimerization of cinnamic acids. esrf.frresearchgate.net This model accounts for the nucleation of the new phase (the dimer) and its subsequent growth. esrf.fr

The JMAK equation is given by: P(t) = 1 - exp(-kt^n) where P(t) is the fraction of product at time t, k is a rate constant, and n is the Avrami exponent, which provides insight into the nucleation and growth mechanism. researchgate.net

For the photodimerization of α-trans-cinnamic acid, the Avrami exponent n has been determined to be around 1.6-1.8, suggesting a one-dimensional growth with a decreasing nucleation rate. researchgate.net The application of the JMAK model to the photodimerization of this compound has also been reported, allowing for the determination of the corresponding kinetic parameters. researchgate.net The linear relationship observed when plotting ln[-ln(1-P)] against ln(t) justifies the use of this model. researchgate.net

Impact of Matrix Effects (e.g., KBr Pellets) on Photochemistry

The environment in which a solid-state reaction is carried out can significantly influence its course. The use of a matrix material, such as potassium bromide (KBr) in pellets for infrared spectroscopy, can have a notable impact on the photochemistry of embedded compounds.

For this compound, studies using KBr pellets have shown that this matrix can facilitate the photodimerization reaction. rsc.orgrsc.org The KBr matrix is thought to help couple light into the crystallites of the sample, potentially revealing photochemical reactivity that might not be observed in the single crystal or bulk powder state. rsc.orgrsc.org In the case of this compound, irradiation within a KBr matrix led to a near-quantitative conversion to the photodimer. rsc.orgrsc.org This suggests that the KBr matrix can stabilize the crystal structure in a conformation that is favorable for the reaction.

It is important to note that the matrix can also potentially participate in side reactions or quench excited states, which could alter the observed photochemistry compared to the pure solid. rsc.orgescholarship.org

Catalytic Reactions Utilizing this compound as a Substrate or Catalyst

This compound is a versatile molecule in catalytic chemistry, participating in a range of reactions that are central to modern organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, influence its reactivity and the efficiency of catalytic processes. This subsection examines its role in several palladium- and ruthenium-catalyzed reactions, providing a detailed look at the mechanistic pathways involved.

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

In the context of this compound, it can be synthesized via a Heck reaction. For instance, the coupling of 4-iodobenzotrifluoride (B1294960) with acrylic acid in the presence of a palladium catalyst would yield this compound. The electron-withdrawing nature of the trifluoromethyl group on the aryl halide can facilitate the initial oxidative addition step, a key part of the catalytic cycle.

Conversely, derivatives of this compound, such as its esters, can be employed as substrates in Heck reactions. For example, the reaction of butyl 4-(trifluoromethyl)cinnamate with an aryl halide under Heck conditions can lead to the formation of more complex, substituted stilbene-like structures. The reaction demonstrates outstanding trans-selectivity, a characteristic feature of the Heck reaction. organic-chemistry.orgresearchgate.net

The Suzuki-Miyaura reaction is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, in this case between an organoboron compound and an organohalide. libretexts.org This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins. libretexts.orgnih.gov

Similar to the Heck reaction, this compound can be a product of a Suzuki-Miyaura coupling. For example, the reaction of a boronic acid derivative of acrylic acid with 4-bromobenzotrifluoride (B150022) in the presence of a palladium catalyst and a base would produce this compound. The reaction tolerates a wide range of functional groups, including the carboxylic acid and trifluoromethyl groups. nih.govresearchgate.net

Furthermore, derivatives of this compound can be utilized as substrates in Suzuki-Miyaura reactions to create more elaborate molecular architectures. For instance, if the aromatic ring of this compound were functionalized with a halide, it could then be coupled with various organoboron reagents to introduce new substituents. The electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl halide, often enhancing the rate of the oxidative addition step in the catalytic cycle.

Recent advancements in photoredox catalysis have enabled novel transformations, including radical decarboxylative reactions. In these processes, a carboxylic acid is converted into a radical intermediate through a single-electron transfer, which then undergoes further reactions.

While specific studies on the radical decarboxylative imidation of this compound are not extensively detailed, the general mechanism can be inferred from related transformations. For instance, the photocatalytic decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids has been demonstrated. scispace.com In a hypothetical radical decarboxylative imidation, this compound would first be deprotonated to its carboxylate form. This carboxylate would then be oxidized by a photoredox catalyst to a carboxyl radical, which would subsequently lose carbon dioxide to form a styryl radical. This highly reactive radical could then be trapped by an imide-based radical acceptor to form the final imidated product. The trifluoromethyl group would likely remain on the aromatic ring throughout this process, influencing the electronic properties of the radical intermediates.

The removal of a carboxyl group, or decarboxylation, is a fundamental transformation in organic chemistry. Catalytic methods for this process are of significant interest as they can offer milder reaction conditions and greater functional group tolerance compared to traditional thermal methods.

Ruthenium complexes have emerged as effective catalysts for the decarboxylation of various carboxylic acids, including cinnamic acids. tandfonline.comnih.govelsevierpure.com Studies on the decarboxylation of substituted cinnamic acids using a ruthenium sawhorse complex have shown that the electronic nature of the substituent on the aromatic ring plays a crucial role. tandfonline.com

For this compound, the presence of the strong electron-withdrawing trifluoromethyl group has a pronounced effect on the reaction. Research has shown that under conditions where other substituted cinnamic acids undergo efficient decarboxylation to form the corresponding styrenes, this compound exhibits very low conversion. tandfonline.com This suggests that the electron-deficient nature of the aromatic ring and the double bond disfavors the catalytic cycle, which may involve the coordination of the alkene to the ruthenium center.

The proposed mechanism for ruthenium-catalyzed decarboxylation involves the formation of a ruthenium-carboxylate intermediate, followed by the cleavage of the carbon-oxygen bond and subsequent release of carbon dioxide. The resulting organoruthenium species then undergoes a protonolysis step to regenerate the catalyst and release the decarboxylated product. The low reactivity of this compound in this system highlights the sensitivity of the catalytic process to the electronic properties of the substrate.

| Reaction | Catalyst System | Role of this compound | Key Mechanistic Features |

| Heck Reaction | Palladium catalyst, base | Product or Substrate | Oxidative addition, migratory insertion, β-hydride elimination. libretexts.org |

| Suzuki-Miyaura Reaction | Palladium catalyst, base | Product or Substrate | Oxidative addition, transmetalation, reductive elimination. |

| Radical Decarboxylative Imidation | Photoredox catalyst | Substrate | Single-electron transfer, decarboxylation to form a radical, radical trapping. |

| Ruthenium-Catalyzed Decarboxylation | Ruthenium sawhorse complex | Substrate | Formation of a ruthenium-carboxylate, C-O bond cleavage, protonolysis. tandfonline.com |

Catalytic Decarboxylation Studies

Mechanisms of Biological Interactions

The biological activity of a compound is intrinsically linked to its interactions with biological macromolecules such as proteins and enzymes. Understanding these interactions at a molecular level is crucial for drug design and development.

While the specific biological targets and detailed mechanisms of action for this compound are not extensively documented in the provided search results, we can infer potential interactions based on its structural features and the known activities of related cinnamic acid derivatives. Cinnamic acids are known to interact with a variety of enzymes, often acting as inhibitors. The trifluoromethyl group in this compound is a key feature that can significantly influence its biological interactions. This group is a strong electron-withdrawing group and is also highly lipophilic, properties that can enhance binding to protein targets.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its target protein at the molecular level. In the case of this compound, molecular docking studies have been employed to investigate its potential as an inhibitor of various biological targets. These studies provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Their dysregulation is implicated in various diseases, including cancer, making them an important therapeutic target.

A molecular docking study investigating the interaction between trans-4-(Trifluoromethyl)cinnamic acid (4TFCA) and Histone Deacetylase 8 (HDAC8) revealed a significant binding affinity. The analysis calculated the binding energy of 4TFCA with the active site of HDAC8 to be -6.10 kcal/mol. targetmol.com This negative binding energy indicates a favorable and spontaneous binding process. The stability of this interaction is attributed to hyperconjugative effects and charge delocalization within the 4TFCA molecule. targetmol.com This finding suggests that this compound has the potential to act as an inhibitor of HDAC8.

Table 1: Binding Energy of this compound with HDAC8

| Compound | Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| trans-4-(Trifluoromethyl)cinnamic acid | Histone Deacetylase 8 (HDAC8) | -6.10 |

Data from a molecular docking study. targetmol.com

Effects on Biological Pathways and Molecular Targets

While specific studies on the effects of this compound on biological pathways are limited, the broader class of cinnamic acid derivatives has been extensively studied, providing insights into its potential biological activities. The trifluoromethyl group on the phenyl ring of this compound is known to enhance its lipophilicity and metabolic stability, which can influence its interaction with biological systems. chemimpex.com

Cinnamic acid and its derivatives are known to exhibit a range of biological effects, including anti-inflammatory and anticancer properties. nih.gov These effects are often mediated through their interaction with various molecular targets and signaling pathways. For instance, some cinnamic acid derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.

Furthermore, cinnamic acid itself has been reported to induce apoptosis (programmed cell death) in cancer cells. nih.gov This process is often associated with the modulation of apoptosis-related proteins. While direct evidence for this compound is not available, its structural similarity to other bioactive cinnamic acids suggests it may have the potential to influence similar pathways. The interaction with enzymes, as suggested by docking studies with HDAC8, points to a mechanism where it could modulate gene expression and affect cellular processes. targetmol.com

Advanced Applications in Medicinal and Agricultural Chemistry Research

Pharmaceutical Development and Drug Discovery

The structural characteristics of 4-(Trifluoromethyl)cinnamic acid, particularly the trifluoromethyl (-CF₃) group, make it a valuable entity in pharmaceutical development. This group can significantly influence a molecule's physical, chemical, and biological properties.

This compound serves as a fundamental building block in the synthesis of a variety of organic and pharmaceutical compounds. chemimpex.com It is utilized as a reagent in the creation of complex molecules, including heterocyclic compounds, which are common scaffolds in drug discovery. molnova.com A key reaction it undergoes is the coupling with amines to form bioactive amides, a crucial step in the synthesis of many pharmaceuticals. For example, using HATU and DIEA as reagents in a DMF solvent under a nitrogen atmosphere, this compound can be reacted with 4-Bromo-2-fluorophenylmethanamine to produce the corresponding amide with a high yield of 91%. This versatility makes it a valuable intermediate for medicinal chemists. chemimpex.com

The trifluoromethyl group is a key feature that can enhance the therapeutic potential of drug candidates. nih.gov Its incorporation into a molecule can lead to improved efficacy and bioavailability. chemimpex.com The -CF₃ group is known to increase lipophilicity, which can facilitate the permeation of drugs across biological membranes. mdpi.comwechemglobal.com This modification can also enhance metabolic stability, meaning the drug is less likely to be broken down by the body's enzymes before it can exert its therapeutic effect. nih.govmdpi.comwechemglobal.com The strong carbon-fluorine bond contributes to this stability. mdpi.com Furthermore, the trifluoromethyl group can improve a drug's binding affinity to its target receptor, leading to a more potent therapeutic effect. nih.govmdpi.com The electron-withdrawing nature of the -CF₃ group can also influence hydrogen bonding and electrostatic interactions with biological targets. These combined effects make the trifluoromethyl group a valuable addition in the design of new drugs to optimize their pharmacokinetic and pharmacodynamic profiles. mdpi.comresearchgate.net

Researchers are actively exploring derivatives of this compound for various biological activities. nih.gov The core structure of cinnamic acid, with its phenyl ring, acrylic acid group, and alkene double bond, offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially enhanced therapeutic properties. nih.govnih.gov These derivatives have shown promise in several areas, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.gov The specific nature of the chemical groups attached to the cinnamic acid scaffold plays a crucial role in determining the biological efficacy of the resulting derivative. nih.gov For instance, the introduction of a trifluoromethyl group into an isoxazole-based molecule resulted in a compound that was nearly eight times more active against a human breast cancer cell line (MCF-7) than its non-trifluoromethylated counterpart. nih.gov

The trifluoromethyl group is a feature in some compounds being investigated for their antiviral properties. wechemglobal.com In the context of Hepatitis B virus (HBV) research, compounds containing a trifluoromethyl group have been synthesized and evaluated for their ability to inhibit the virus. nih.gov For example, a compound, referred to as Cpd4, which contains a trifluoromethyl group, demonstrated significant anti-HBV activity by decreasing both HBV core-related antigen (HBcrAg) and HBV surface antigen (HBsAg). nih.gov The EC₅₀ values for Cpd4 were 44 nM for HBcrAg and 690 nM for HBsAg, with no significant cytotoxicity observed below 100 μM. nih.gov This suggests that the trifluoromethyl moiety can be a valuable component in the design of new anti-HBV agents. nih.gov

Cinnamic acid and its derivatives have garnered attention in anticancer research due to their potential to induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov The introduction of a trifluoromethyl group into these derivatives is a strategy being explored to enhance their anticancer activity. nih.gov The -CF₃ group can improve the targeting and inhibitory action of drug molecules on tumor cells. wechemglobal.com

The cytotoxic effects of cinnamic acid derivatives are being studied against various cancer cell lines. While specific studies on this compound's direct interaction with A-375 and ACHN cell lines are not detailed in the provided results, the broader class of cinnamic acid derivatives has been evaluated against cell lines like A549 (human lung adenocarcinoma) and HT-29 (human colorectal adenocarcinoma). bohrium.comresearchgate.net For instance, a study on methoxylated cinnamic acid esters showed that a particular derivative, compound 4m, exhibited notable cytotoxic activity against A549 cells. bohrium.com Another study involving the HT-29 cell line found that cinnamic acid could reduce the population of cancer stem-like cells and downregulate the expression of cancer stem cell markers, suggesting it could be more effective than the conventional chemotherapy drug combination FOLFOX in this regard. nih.gov These findings highlight the potential of the cinnamic acid scaffold in developing new anticancer agents, and the inclusion of a trifluoromethyl group is a promising avenue for enhancing this activity.

Antimicrobial and Antitubercular Activity

Cinnamic acid and its derivatives have long been recognized for their potential as antimicrobial agents, forming a scaffold for the development of new drugs to combat resistant pathogens. nih.govnih.gov The cinnamoyl structure is considered a privileged pharmacophore in medicinal chemistry, and research has been conducted to explore novel cinnamic acid derivatives (CADs) for activity against tuberculosis. nih.govdntb.gov.uanih.gov

Derivatives of this compound have demonstrated significant efficacy against drug-resistant bacterial strains that pose a major public health threat. nih.gov In one study, a series of anilides of this compound were synthesized and evaluated for their in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govdntb.gov.ua

Several of these compounds exhibited potent antistaphylococcal and anti-enterococcal activity. nih.gov Notably, compounds such as (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide and (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide showed bactericidal effects, not just bacteriostatic activity. nih.gov The research indicated that these compounds could inhibit bacterial respiration, a key metabolic process. nih.gov

Antimicrobial Activity of this compound Anilide Derivatives

| Compound | Target Organism | Activity Range (MIC/MBC in µM) | Reference |

|---|---|---|---|

| (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide (2i) | Antistaphylococcal | 0.15–5.57 | nih.gov |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]-prop-2-enamide (2p) | Antistaphylococcal | 0.15–5.57 | nih.gov |

| (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide (2i) | Anti-enterococcal | 2.34–44.5 | nih.gov |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]-prop-2-enamide (2p) | Anti-enterococcal | 2.34–44.5 | nih.gov |

The search for new antitubercular drugs is critical due to the rise of multi-drug resistant tuberculosis. nih.govnih.gov Cinnamic acid derivatives are a historical class of compounds investigated for this purpose. nih.gov trans-Cinnamic acid itself has been found to be bacteriostatic against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis. nih.gov Furthermore, some natural compounds like cinnamic acid are reported to inhibit the polymerization activity of the FtsZ protein, which is essential for bacterial cell division. nih.gov

Building on this, anilide derivatives of this compound were also tested against mycobacterial species. nih.govdntb.gov.ua The entire series of tested compounds demonstrated activity against Mycobacterium smegmatis. nih.gov Certain derivatives showed particularly strong inhibition against the growth of Mycobacterium marinum, another model organism used in tuberculosis research. nih.gov A docking study suggested that these compounds are capable of binding to the active site of the mycobacterial enzyme InhA, a key target for several antitubercular drugs. nih.gov

Antimycobacterial Activity of this compound Derivatives

| Compound Series/Specific Compound | Target Organism | Activity Range (MIC in µM) | Reference |

|---|---|---|---|

| Anilides of this compound (Series 2) | M. smegmatis ATCC 700084 | Data indicates general activity across the series | nih.gov |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]-prop-2-enamide (2p) | M. marinum CAMP 5644 | 0.29 - 2.34 | nih.gov |

Gastroprotective Effects and Gastric Lesion Inhibition

Research has explored the potential of various cinnamic acid derivatives in protecting the gastric mucosa from injury. koreamed.org Gastritis can arise from factors such as excessive gastric acid production, and inhibiting this process is a key therapeutic strategy. koreamed.org In studies using animal models of acute gastritis, trans-4-(trifluoromethyl)cinnamic acid was among the derivatives found to improve gastric emptying delays. koreamed.org

A primary mechanism for the gastroprotective effect of certain compounds is the inhibition of the gastric proton pump, H+/K+-ATPase, which is the enzyme responsible for the final step in gastric acid secretion. koreamed.org Studies have demonstrated that trans-4-(trifluoromethyl)cinnamic acid, along with several other cinnamic acid derivatives, directly inhibits H+/K+-ATPase activity. koreamed.org This inhibition of the proton pump contributes to a reduction in gastric acid secretion, thereby protecting against the formation of gastric lesions. koreamed.org

Fluorescent Probe Applications in Biological Studies

Fluorescent probes are indispensable tools in modern biology, allowing for the visualization of ions, small biomolecules, and enzyme activities within living cells. researchgate.netnih.gov The cinnamic acid scaffold has been successfully utilized to develop such probes. researchgate.netresearchgate.net For instance, fluorescently-labeled analogues of cis-cinnamic acid have been synthesized to investigate their biological activity and for molecular imaging of plant roots. researchgate.net In another application, a ratiometric fluorescence probe based on a cinnamic acid structure was developed for the sensitive detection of hypochlorite, a reactive oxygen species with important roles in biological systems. researchgate.net These examples highlight the utility of the cinnamic acid framework in creating sophisticated tools for biological research.

Agrochemical Development

This compound is a key intermediate used in the synthesis of agricultural chemicals, particularly herbicides and fungicides. chemimpex.com The introduction of fluorine, and specifically the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy in agrochemical research to enhance biological efficacy. colab.wsresearchgate.net This modification can profoundly alter a molecule's properties by improving its binding to target enzymes or receptors, facilitating transport to the site of action, and preventing metabolic deactivation. colab.ws The significance of this strategy is reflected in the fact that aromatic trifluoromethyl groups (Ar-CF3) are present in approximately 22% of all fluorine-containing agrochemicals. researchgate.net The stability conferred by C-F bonds can increase the molecule's persistence, while the CF3 group can enhance properties like solubility and interaction with biological systems, making it a compound of high interest for developing more effective crop protection solutions. chemimpex.comresearchgate.net

Use in Herbicide and Fungicide Creation

This compound serves as a valuable intermediate compound in the synthesis of advanced agrochemicals. chemimpex.com Its unique chemical structure, characterized by the presence of a trifluoromethyl group, makes it a significant building block for developing new and more effective herbicides and fungicides. chemimpex.com The broader class of cinnamic acid derivatives is recognized for its potential in pest control and is a focus of academic and industrial research for creating novel agricultural products. researchgate.netrsdjournal.org The structural diversity that can be achieved by modifying cinnamic acids allows for the development of agrochemicals with high antifungal activity. nih.gov Researchers utilize compounds like this compound to design innovative crop protection solutions aimed at mitigating yield losses caused by pathogenic fungi and invasive weeds. chemimpex.comresearchgate.net

Activity against Parasitic Weeds (e.g., Cuscuta campestris)